molecular formula C5H12ClNO B3006981 1-(Aminomethyl)-cyclopropanemethanol HCl CAS No. 1400877-64-6

1-(Aminomethyl)-cyclopropanemethanol HCl

Cat. No.: B3006981
CAS No.: 1400877-64-6
M. Wt: 137.61
InChI Key: MYMUBSZORRNFRU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-cyclopropanemethanol hydrochloride is a chemical compound that features a cyclopropane ring substituted with an aminomethyl group and a hydroxymethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Aminomethyl)-cyclopropanemethanol hydrochloride can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of 1-(Aminomethyl)-cyclopropanemethanol hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-cyclopropanemethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Aminomethyl)-cyclopropanemethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-cyclopropanemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Aminomethyl)-cyclopropanemethanol hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

[1-(aminomethyl)cyclopropyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-5(4-7)1-2-5;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMUBSZORRNFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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